molecular formula C9H20N2O2 B1520943 1-Boc-amino-butyl-3-amine CAS No. 878799-20-3

1-Boc-amino-butyl-3-amine

Cat. No.: B1520943
CAS No.: 878799-20-3
M. Wt: 188.27 g/mol
InChI Key: MSCLVLGMLLYXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-amino-butyl-3-amine: is a chemical compound with the molecular formula C9H20N2O2. It is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which in turn is linked to a 3-aminobutyl chain. This structure makes it a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

It is known that this compound is a boc-protected amine . Boc-protected amines are often used in the synthesis of multifunctional targets, particularly in the field of peptide synthesis .

Mode of Action

The mode of action of 1-Boc-amino-butyl-3-amine involves its role as a protecting group for amines. The Boc group (tert-butyl carbamate) is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis , which is a significant aspect of its interaction with its targets .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in the synthesis of multifunctional targets. The compound can accommodate two such groups, making it unique among primary amines . It plays a pivotal role in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Pharmacokinetics

It is known that the boc group is stable under various conditions , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the protection of amines during the synthesis of multifunctional targets. This protection facilitates the synthesis process and prevents unwanted reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Boc group can be cleaved under mild acidic conditions . Furthermore, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-amino-butyl-3-amine typically involves the reaction of tert-butyl chloroformate with 3-aminobutanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-amino-butyl-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates with higher oxidation states.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl carbamate derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: In organic chemistry, 1-Boc-amino-butyl-3-amine is used as a protecting group for amines. This allows chemists to selectively modify other functional groups in a molecule without affecting the amine group.

Biology: The compound is used in the synthesis of peptides and proteins, where it protects the amine groups of amino acids during the coupling reactions.

Medicine: In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates. It helps in the preparation of drugs by protecting reactive amine groups during multi-step synthesis processes.

Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers. It is used as an intermediate in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the 3-aminobutyl chain.

    N-Boc-1,4-butanediamine: Contains a similar tert-butyl carbamate group but with a different amine chain.

    tert-Butyl N-(3-bromopropyl)carbamate: Similar protecting group but with a bromopropyl chain instead of an aminobutyl chain.

Uniqueness: 1-Boc-amino-butyl-3-amine is unique due to its specific structure, which combines the protective properties of the tert-butyl carbamate group with the reactivity of the 3-aminobutyl chain. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of amine groups are required.

Properties

IUPAC Name

tert-butyl N-(3-aminobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCLVLGMLLYXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662579
Record name tert-Butyl (3-aminobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878799-20-3
Record name tert-Butyl (3-aminobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-amino-butyl-3-amine
Reactant of Route 2
Reactant of Route 2
1-Boc-amino-butyl-3-amine
Reactant of Route 3
Reactant of Route 3
1-Boc-amino-butyl-3-amine
Reactant of Route 4
1-Boc-amino-butyl-3-amine
Reactant of Route 5
1-Boc-amino-butyl-3-amine
Reactant of Route 6
Reactant of Route 6
1-Boc-amino-butyl-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.